N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-2,3-DIHYDRO-1-BENZOFURAN-5-SULFONAMIDE
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Overview
Description
N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-2,3-DIHYDRO-1-BENZOFURAN-5-SULFONAMIDE is a complex organic compound that features a benzofuran ring, a sulfonamide group, and a thiophene moiety.
Preparation Methods
The synthesis of N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-2,3-DIHYDRO-1-BENZOFURAN-5-SULFONAMIDE involves multiple steps, typically starting with the preparation of the benzofuran and thiophene intermediates. Common synthetic routes include:
Formation of Benzofuran Ring: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes under acidic or basic conditions.
Introduction of Sulfonamide Group: Sulfonamide groups are usually introduced via sulfonyl chloride intermediates reacting with amines.
Attachment of Thiophene Moiety: The thiophene ring can be synthesized through the reaction of sulfur-containing compounds with acetylenes or other unsaturated hydrocarbons.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-2,3-DIHYDRO-1-BENZOFURAN-5-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, targeting the sulfonamide or methoxy groups.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents, depending on the desired transformation. Major products formed from these reactions include oxidized or reduced derivatives, as well as substituted analogs with different functional groups.
Scientific Research Applications
N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-2,3-DIHYDRO-1-BENZOFURAN-5-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s structural features make it a candidate for drug development, particularly for its potential anti-inflammatory, anti-cancer, and antimicrobial properties.
Material Science: Its unique electronic properties can be exploited in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound can be used as a probe to study various biological pathways and molecular interactions, given its ability to interact with specific enzymes and receptors.
Mechanism of Action
The mechanism of action of N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-2,3-DIHYDRO-1-BENZOFURAN-5-SULFONAMIDE involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the benzofuran and thiophene rings can participate in π-π stacking interactions and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-2,3-DIHYDRO-1-BENZOFURAN-5-SULFONAMIDE include other benzofuran derivatives, sulfonamides, and thiophene-containing compounds. For example:
Benzofuran Derivatives: Compounds like 2,3-dihydro-1-benzofuran-5-sulfonamide share the benzofuran core but lack the thiophene moiety.
Sulfonamides: Simple sulfonamides such as sulfanilamide are structurally simpler but lack the complex ring systems.
Thiophene Compounds: Thiophene derivatives like 2-methylthiophene are simpler and lack the benzofuran and sulfonamide groups.
The uniqueness of this compound lies in its combination of these three distinct moieties, which confer a unique set of chemical and biological properties.
Properties
IUPAC Name |
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S2/c1-11-3-6-16(22-11)15(20-2)10-17-23(18,19)13-4-5-14-12(9-13)7-8-21-14/h3-6,9,15,17H,7-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDVBPFQPDBSTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNS(=O)(=O)C2=CC3=C(C=C2)OCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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